Prostaglandin A2 isopropyl ester

Ocular pharmacology Intraocular pressure Glaucoma models

Prostaglandin A2 isopropyl ester (PGA2-IE; CAS 114084-85-4) is a synthetic, lipophilic ester prodrug of prostaglandin A2 (PGA2), classified within the prostaglandin A series. The isopropyl ester modification at the C-1 carboxyl group increases lipid solubility relative to the free acid and methyl ester forms, facilitating enhanced membrane permeability and cellular uptake.

Molecular Formula C23H36O4
Molecular Weight 376.5 g/mol
CAS No. 114084-85-4
Cat. No. B057458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstaglandin A2 isopropyl ester
CAS114084-85-4
SynonymsPGA2 isopropyl ester
prostaglandin A2 isopropyl este
Molecular FormulaC23H36O4
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OC(C)C)O
InChIInChI=1S/C23H36O4/c1-4-5-8-11-20(24)16-14-19-15-17-22(25)21(19)12-9-6-7-10-13-23(26)27-18(2)3/h6,9,14-21,24H,4-5,7-8,10-13H2,1-3H3/b9-6-,16-14+/t19-,20-,21+/m0/s1
InChIKeyMYNMJEGQTXQGKQ-RXMNKVFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prostaglandin A2 Isopropyl Ester (CAS 114084-85-4): A Lipophilic Prostaglandin A2 Ester Prodrug for Ocular Hypotensive Research


Prostaglandin A2 isopropyl ester (PGA2-IE; CAS 114084-85-4) is a synthetic, lipophilic ester prodrug of prostaglandin A2 (PGA2), classified within the prostaglandin A series [1]. The isopropyl ester modification at the C-1 carboxyl group increases lipid solubility relative to the free acid and methyl ester forms, facilitating enhanced membrane permeability and cellular uptake . PGA2-IE is primarily recognized as an ocular hypotensive agent; it has been designated as a potent intraocular pressure (IOP)-lowering compound in the MeSH database [1]. Its physicochemical profile (molecular formula C23H36O4, MW 376.5 g/mol, calculated LogP 4.68) distinguishes it from shorter-chain PGA2 esters and the free acid, positioning it as a research tool for studying prostaglandin-mediated IOP regulation and prodrug hydrolysis kinetics .

Ester prodrug designed for corneal permeability and intraocular delivery studies
Reported tool compound for prostaglandin-mediated IOP regulation research
Species-specific potency profile (feline/canine) requiring isopropyl ester form

Why PGA2 Free Acid or Other Prostaglandin A Esters Cannot Replace Prostaglandin A2 Isopropyl Ester in Ocular Hypotensive Research


Despite sharing a common prostaglandin A scaffold, PGA2 free acid, PGA2 methyl ester, and PGA2 isopropyl ester exhibit pronounced, quantifiable differences in ocular hypotensive potency, species-specific efficacy, and side-effect profiles that preclude simple interchange. In normotensive and glaucomatous canine eyes, PGA2 free acid completely failed to lower IOP (P>0.72), whereas PGA2 isopropyl ester produced statistically significant reductions at matched topical doses (P<0.01) [1]. In feline eyes, PGA2-IE achieved IOP control at lower doses than PGA2 free acid, PGF2α-isopropyl ester, or any other known agent tested, with a single 0.5 μg application sustaining significant IOP reduction for ≥24 hours [2]. Furthermore, PGA2-IE produced less anterior chamber flare than PGE2, PGD2, PGF2α, and their esters or tromethamine salts, indicating a differential ocular tolerability profile [2]. These species- and endpoint-dependent efficacy gaps, rooted in differential corneal penetration and esterase-mediated activation kinetics, mean that substituting PGA2 free acid or a shorter-chain ester risks complete loss of pharmacological effect [1][3].

PGA2 free acid No measurable IOP effect in canine models; species-specific outcome may not transfer
PGA2 methyl ester Lower lipophilicity; corneal penetration and potency may shift compared to isopropyl ester
PGF2α-isopropyl ester Different prostaglandin scaffold; tolerability endpoint profile may differ (miosis, irritation reported)

Prostaglandin A2 Isopropyl Ester: Quantitative Comparative Evidence for Scientific Selection


Feline Intraocular Pressure (IOP) Potency Ranking: PGA2-IE vs. PGA2 Free Acid, PGF2α-IE, and All Other Tested Agents

In a direct head-to-head comparison in normotensive feline eyes, PGA2 isopropyl ester (PGA2-IE) was reported as the most potent ocular hypotensive agent among all eicosanoids tested, surpassing PGA2 free acid and PGF2α-isopropyl ester (PGF2α-IE) [1]. Even lower doses of PGA2-IE were required to achieve significant IOP reductions than were needed for PGA2 free acid or PGF2α-IE. A single topical application of 0.5 μg PGA2-IE maintained statistically significant IOP reductions for at least 24 hours, and daily or every-48-hour dosing sustained reductions for several months without tachyphylaxis [1].

Feline IOP potency rank
Head-to-head
Ranked 1st among all eicosanoids tested; 0.5 µg dose maintained IOP reduction ≥24 h
Supports IOP endpoint potency ranking in feline model
Normotensive cat eyes; peanut oil vehicle
Ocular pharmacology Intraocular pressure Glaucoma models Prostaglandin esters

Canine IOP Efficacy Comparison: PGA2 Isopropyl Ester vs. PGA2 Free Acid and PGF2α-IE in Normotensive and Glaucomatous Dogs

In a controlled seven-day study in normal dogs and glaucomatous beagles, PGA2 free acid at 1.0, 10, and 20 μg/50 μL failed to produce any significant IOP reduction (P>0.72), demonstrating complete lack of efficacy in the canine eye [1]. In contrast, PGA2 isopropyl ester at 0.5 and 1.0 μg/50 μL significantly decreased IOP in both normal dogs and glaucomatous beagles (P<0.01), with declines evident at 0.5–1 hour and persisting up to 5 hours [1]. The maximal IOP decrease was 9 mmHg in normal dogs and 19 mmHg in glaucomatous beagles [1]. Notably, PGF2α isopropyl ester also lowered IOP but produced miosis and mild conjunctival irritation as side effects, whereas PGA2-IE's side-effect profile was not flagged with these adverse events in this study [1].

Canine IOP efficacy
Head-to-head
PGA2-IEIOP ↓ up to 19 mmHg (P
vs
PGA2 free acidNo significant effect (P>0.72)
Indicates species‑specific prodrug requirement for canine IOP endpoints
Glaucomatous beagles; 7‑day study
Veterinary ophthalmology Glaucoma Intraocular pressure Prodrug activation

Lipophilicity Gradient Across PGA2 Esters: LogP Comparison of Free Acid, Methyl Ester, and Isopropyl Ester

Prostaglandin A2 isopropyl ester exhibits a calculated partition coefficient (ACD/LogP) of 4.68, substantially higher than PGA2 free acid (LogP ≈ 3.25) and PGA2 methyl ester (LogP ≈ 3.8) . An alternative estimation method (KOWWIN v1.67) yields a Log Kow of 5.92 for the isopropyl ester . This lipophilicity gradient (ΔLogP ≈ +1.43 over free acid; ≈ +0.88 over methyl ester) is consistent with the established relationship between ester alkyl chain length and corneal permeability for prostaglandin prodrugs [1].

Lipophilicity gradient
Data to verify
Calc. LogP 4.68 (isopropyl ester) vs ~3.25 (free acid)
Supports enhanced corneal penetration rationale
Computed values; direct PGA2‑IE corneal flux data not reported
Physicochemical profiling Lipophilicity Corneal permeability Prodrug design

Ocular Tolerability: Anterior Chamber Flare and Discomfort Profile of PGA2-IE vs. Other Prostaglandins

In the feline ocular hypotensive study by Bito et al. (1990), PGA2-IE at doses of 0.10–1.25 μg produced no observable signs of discomfort in any cat [1]. Furthermore, the extent of anterior chamber flare—a measure of ocular inflammation and blood-aqueous barrier disruption—was less after PGA2-IE application than that typically observed after topical hypotensive doses of PGE2, PGD2, PGF2α, or the esters or tromethamine salt of PGF2α [1]. In the canine study, PGA2-IE's side-effect profile was also distinguishable from PGF2α-IE, which caused miosis and mild conjunctival irritation [2].

Ocular tolerability
Head-to-head
PGA2-IENo discomfort signs; anterior chamber flare lower than PGE2/PGD2/PGF2α groups
vs
Other PGsGreater flare; PGF2α-IE caused miosis and conjunctival irritation
Reported tolerability endpoint profile may reduce inflammatory confounding
Slit-lamp examination in feline and canine eyes
Ocular safety Anterior chamber flare Prostaglandin side effects Tolerability

Corneal Penetration Enhancement by Isopropyl Esterification: Class-Level Evidence from PGF2α Analog Studies

In a foundational ocular pharmacokinetic study using PGF2α esters in rabbits, the isopropyl ester and methyl ester both produced markedly enhanced intraocular drug delivery compared to the free acid. One hour after topical application of [³H]PGF2α-1-methyl ester, radioactivity in cornea, aqueous humor, and ciliary body was 32-fold, 22-fold, and 8-fold higher, respectively, than after [³H]PGF2α free acid [1]. The penetration and intraocular distribution were similar for the isopropyl ester and methyl ester forms, with rapid corneal de-esterification yielding the active free acid in anterior segment tissues [1].

Corneal penetration (class)
Class-level
PGF2α esters: 8×–32× higher anterior segment tissue levels than free acid in rabbit model
Supports isopropyl esterification rationale for intraocular delivery
PGF2α class data; PGA2‑IE direct PK evidence to verify
Ocular pharmacokinetics Corneal penetration Prodrug activation Tissue distribution

Species-Specific Prodrug Activation: PGA2 Free Acid Ineffective in Canine Eyes but PGA2-IE Highly Efficacious

The canine ocular pharmacology data reveal a stark functional requirement for the isopropyl ester: PGA2 free acid at doses up to 20 μg produced no detectable IOP reduction (P>0.72), whereas PGA2-IE at 0.5–1.0 μg reduced IOP by up to 19 mmHg (P<0.01) [1]. This 40:1 dose ratio (20 μg free acid ineffective vs. 0.5 μg isopropyl ester effective) underscores that esterase-mediated corneal activation of the prodrug is the rate-limiting step for PGA2 delivery to intraocular target tissues in the dog [1]. The same pattern, albeit less extreme, is observed in cats where PGA2 free acid is active but requires higher doses than PGA2-IE [2].

Species-specific activation
Head-to-head
PGA2-IEEffective at 0.5 µg in dogs (IOP ↓ up to 19 mmHg)
vs
PGA2 free acidIneffective at up to 20 µg in dogs (P>0.72)
Demonstrates absolute functional requirement for ester prodrug in canine research
Both normotensive and glaucomatous beagle models
Species differences Esterase activity Prodrug hydrolysis Canine glaucoma

Prostaglandin A2 Isopropyl Ester: Evidence-Backed Research and Industrial Application Scenarios


Feline Ocular Hypotensive Research Requiring Maximal IOP Reduction with Extended Dosing Intervals

Investigators studying prostaglandin-mediated IOP regulation in feline models should use PGA2 isopropyl ester as the first-line agent. Bito et al. (1990) demonstrated that a single 0.5 μg dose of PGA2-IE sustains significant IOP reduction for ≥24 hours, with enhanced efficacy over 3–5 days of daily treatment and maintenance of effect for months with once-daily or every-48-hour dosing [1]. This profile enables chronic dosing protocols with minimal animal handling. The ester's superior potency over PGA2 free acid and PGF2α-IE in this species and its favorable tolerability (no discomfort at 0.10–1.25 μg; less anterior chamber flare than other PGs) make it the optimal choice for feline IOP studies [1].

Canine Glaucoma Model Studies Where Free Acid Prostaglandins Are Ineffective

In canine ocular research, PGA2 free acid is pharmacologically inert (P>0.72 at doses up to 20 μg). PGA2 isopropyl ester is indispensable: at 0.5–1.0 μg it produces robust IOP decreases of 9–19 mmHg (P<0.01), with onset at 0.5–1 hour and duration up to 5 hours [1]. Researchers using beagle or other canine glaucoma models must specify the isopropyl ester in procurement; substitution with PGA2 free acid or methyl ester will yield null results [1]. The ester also avoids the miosis and conjunctival irritation associated with PGF2α-IE in dogs [1].

Corneal Prodrug Permeability and Esterase Activation Studies

PGA2 isopropyl ester, with its calculated LogP of 4.68 (ACD) to 5.92 (KOWWIN), serves as a model lipophilic prostaglandin prodrug for investigating the relationship between ester alkyl chain length, corneal permeability, and intraocular drug delivery [1]. The class-level pharmacokinetic demonstration that isopropyl and methyl esters of PGF2α yield 8- to 32-fold higher anterior segment tissue levels than free acid supports the use of PGA2-IE in comparative corneal flux and esterase hydrolysis studies . Researchers can compare PGA2-IE with PGA2 methyl ester (LogP ~3.8) and free acid (LogP ~3.25) to probe the LogP–permeability relationship within a single pharmacophore series [1].

Psoriasis and Antiproliferative Dermatological Research Using Topical PGA2 Derivatives

Patent EP1310256A2 discloses the use of prostaglandin A and its esters—including the isopropyl ester—for the topical treatment of psoriasis, based on the antiproliferative activity of PGA-type prostaglandins on epidermal keratinocytes [1]. The enhanced lipophilicity of the isopropyl ester (LogP 4.68 vs. 3.25 for free acid) is expected to improve stratum corneum penetration for topical dermatological formulations . Researchers developing topical PGA2-based antiproliferative therapies should consider PGA2-IE over the free acid to achieve therapeutically relevant drug levels in the epidermis, consistent with the prodrug penetration rationale established in ocular tissues .

Application
Selection Property
Validation Focus
Feline IOP regulation studies
Reported top potency ranking in feline eicosanoid comparison
IOP endpoint duration and dose-response profile
Canine glaucoma model studies
Ester prodrug required for any measurable IOP effect in canine eyes
Species-specific prodrug activation and IOP endpoint
Corneal prodrug permeability / esterase research
Lipophilicity gradient within PGA2 ester series
Corneal penetration kinetics and de-esterification rates
Antiproliferative keratinocyte research (topical)
Enhanced lipophilicity for stratum corneum penetration
Keratinocyte antiproliferative endpoint in epidermal models
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